4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
Description
4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophen-3-yloxy group and a 2-(trifluoromethyl)phenylsulfonyl group
Properties
IUPAC Name |
4-thiophen-3-yloxy-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)14-3-1-2-4-15(14)25(21,22)20-8-5-12(6-9-20)23-13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVBLIZUGMXUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the thiophen-3-yloxy and 2-(trifluoromethyl)phenylsulfonyl intermediates. These intermediates are then coupled with a piperidine ring under specific reaction conditions. Common reagents used in these reactions include thiophenol, trifluoromethylbenzene, and piperidine, along with catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yloxy group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.
- Antiviral Properties : Recent studies have indicated that piperidine derivatives, including those with sulfonyl and trifluoromethyl groups, show promise as antiviral agents. For instance, compounds with similar structural motifs have demonstrated significant inhibition of viral replication, particularly against HIV-1 and other viral pathogens .
- Antimicrobial Activity : Research has shown that piperidine derivatives can possess antimicrobial properties. Compounds synthesized with sulfonyl groups have been evaluated for their efficacy against various bacterial strains and fungal pathogens. Preliminary results suggest that these derivatives may inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani .
- Inhibition of Enzymatic Activity : Some studies have focused on the inhibitory effects of piperidine derivatives on enzymes like α-glucosidase. These compounds are being investigated for their potential use in managing diabetes by slowing carbohydrate absorption .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine involves several steps, typically starting from commercially available piperidine derivatives. The incorporation of thiophene and trifluoromethyl groups is crucial for enhancing biological activity.
Synthesis Overview
- Starting Materials : Piperidine, thiophene derivatives, and trifluoromethyl phenylsulfonyl chlorides are commonly used.
- Reagents : Common reagents include bases like triethylamine and solvents such as dichloromethane or toluene.
- Conditions : Reactions are typically conducted under reflux or at room temperature, depending on the specific synthetic pathway.
Structure-Activity Relationship
The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and bioavailability of the compound. The sulfonyl group contributes to the overall stability and biological activity by facilitating interactions with target proteins .
Therapeutic Potential
The therapeutic potential of this compound is being explored in several areas:
- Cancer Treatment : Compounds with similar structures have been developed as inhibitors of protein-protein interactions involved in cancer progression. For instance, piperidine derivatives targeting the HDM2-p53 interaction have shown promise in preclinical models for tumor regression .
- Neurological Disorders : The modulation of neurotransmitter systems through piperidine derivatives suggests their potential use in treating conditions like depression or anxiety. Research into their effects on serotonin or dopamine receptors is ongoing .
Case Studies
Several case studies highlight the applications of similar compounds:
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophen-3-yloxy and 2-(trifluoromethyl)phenylsulfonyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the ring, such as:
- 4-(Thiophen-2-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 4-(Furan-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 4-(Thiophen-3-yloxy)-1-((2-(fluoromethyl)phenyl)sulfonyl)piperidine
Uniqueness
The uniqueness of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications .
Biological Activity
The compound 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a promising synthetic derivative that combines a piperidine core with thiophene and trifluoromethyl phenyl functionalities. This unique structure suggests potential biological activities, particularly in the fields of antiviral , antibacterial , and anticancer research. This article reviews the current understanding of its biological activity based on diverse research findings.
The chemical formula for this compound is . The presence of the thiophene ring and sulfonyl group contributes to its reactivity and potential biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to This compound . For instance, piperidine derivatives have shown promising results against various viruses, including HIV and Hepatitis C virus (HCV). In vitro testing revealed that certain derivatives inhibited NS5B RNA polymerase activity by over 95% with IC50 values around 32 μM . The structural modifications, such as the introduction of thiophene and trifluoromethyl groups, may enhance these antiviral properties.
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented extensively. For example, sulfonamide derivatives exhibit significant antibacterial activity with IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains . The incorporation of the piperidine scaffold is known to enhance this activity, making it a viable candidate for further development as an antibacterial agent.
Anticancer Activity
Compounds containing piperidine rings are also investigated for their anticancer properties. Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutic agents . The mechanism often involves the modulation of cell signaling pathways associated with growth and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on recent literature:
Case Studies
- Antiviral Screening : A series of piperidine derivatives were synthesized and screened against HIV-1 strains. Compounds showed EC50 values ranging from 0.26 μM to 0.96 μM, indicating strong antiviral activity with low cytotoxic effects in human cell lines .
- Antibacterial Evaluation : In a study evaluating new sulfonamide derivatives, several compounds exhibited potent antibacterial effects with IC50 values significantly lower than traditional antibiotics, suggesting their potential as effective alternatives in treating resistant bacterial infections .
Q & A
Q. What are the recommended synthetic routes for 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes:
- Step 1: Functionalization of the piperidine ring via sulfonylation using 2-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with a base like triethylamine) .
- Step 2: Introduction of the thiophen-3-yloxy group via nucleophilic substitution, requiring careful control of temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Optimization: Use protecting groups (e.g., Boc for amines) to enhance selectivity. Monitor intermediates via TLC and HPLC to ensure purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of sulfonylation and thiophene substitution (e.g., sulfonyl proton signals at δ 3.1–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- HPLC: Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₆H₁₅F₃N₂O₃S₂) .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
- Acidic Conditions: The sulfonyl group is stable, but the piperidine ring may protonate, altering solubility .
- Basic Conditions: Risk of sulfonamide hydrolysis; use mild bases (e.g., NaHCO₃) during workup .
- Oxidative Conditions: Thiophene rings may undergo oxidation; avoid strong oxidants like KMnO₄ unless intentional .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake: Measure permeability via Caco-2 cell monolayers (Papp values) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina to model binding to targets like COX-2 or 5-HT receptors, leveraging the trifluoromethyl group’s hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
- Mutagenesis Studies: Identify critical residues in target proteins by comparing wild-type vs. mutant binding .
Q. How should conflicting data in biological assays (e.g., variable IC₅₀ values) be addressed?
- Assay Standardization: Include positive controls (e.g., known inhibitors) across replicates to validate plate-to-plate consistency .
- Solvent Effects: Ensure DMSO concentrations ≤0.1% to avoid false negatives .
- Metabolic Stability: Pre-incubate compounds with liver microsomes to assess degradation’s impact on activity .
Q. What computational strategies support the design of derivatives with enhanced activity?
Q. How can structural modifications (e.g., substituent variation) improve target selectivity?
Q. What advanced analytical methods resolve challenges in impurity profiling?
- LC-MS/MS: Detect trace impurities (e.g., sulfonic acid byproducts) with MRM transitions .
- X-ray Crystallography: Resolve stereochemistry ambiguities (e.g., piperidine chair conformation) using single-crystal data .
Q. How do environmental factors (light, temperature) influence the compound’s stability?
- Forced Degradation Studies: Expose to UV light (ICH Q1B guidelines) or heat (40–60°C) for 1–4 weeks; monitor via HPLC .
- pH Stability: Store in buffered solutions (pH 3–9) to assess hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
